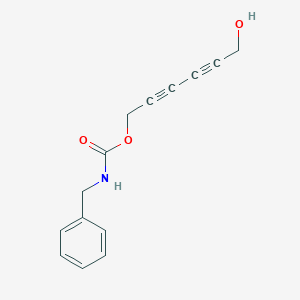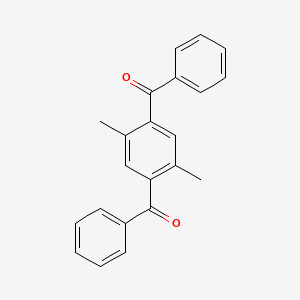
(2,5-Dimethyl-1,4-phenylene)bis(phenylmethanone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-benzoylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, characterized by the presence of two methyl groups and a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-4-benzoylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 2,5-Dimethyl-4-benzoylbenzophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
化学反応の分析
Types of Reactions
2,5-Dimethyl-4-benzoylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,5-Dimethyl-4-benzoylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of UV filters, fragrances, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of 2,5-Dimethyl-4-benzoylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition of specific enzymes or the modulation of receptor activity. Detailed studies on its molecular interactions are essential to understand its full range of biological activities.
類似化合物との比較
Similar Compounds
Benzophenone: The parent compound, used widely in organic synthesis and as a UV filter.
4,4’-Dimethylbenzophenone: A similar compound with two methyl groups at the para positions, used in similar applications.
2,4-Dimethylbenzophenone: Another derivative with methyl groups at different positions, exhibiting distinct chemical properties.
Uniqueness
2,5-Dimethyl-4-benzoylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.
特性
CAS番号 |
114627-38-2 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
(4-benzoyl-2,5-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C22H18O2/c1-15-13-20(22(24)18-11-7-4-8-12-18)16(2)14-19(15)21(23)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChIキー |
BDOCHDSWRRVXAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



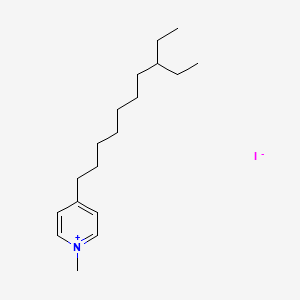
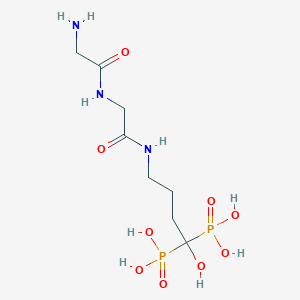
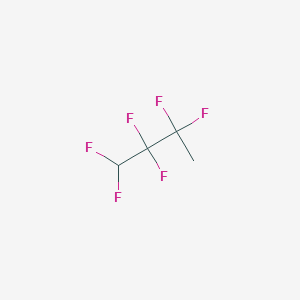
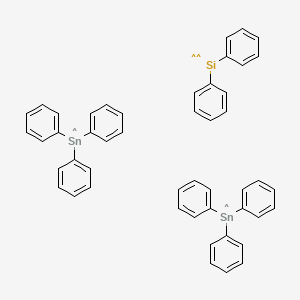
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
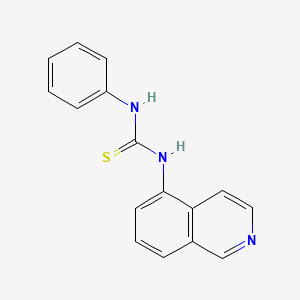
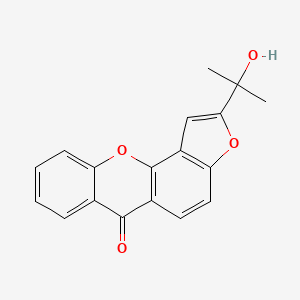
![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
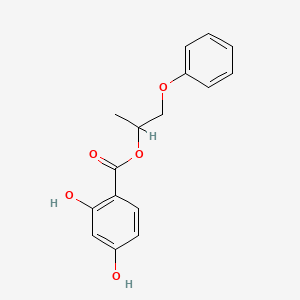
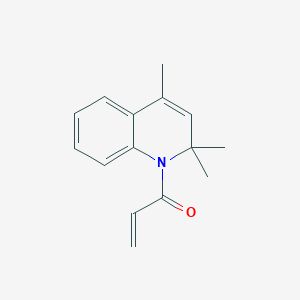
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
